3-Methylphenyl3,4-dichlorobenzoate
Description
3-Methylphenyl 3,4-dichlorobenzoate is an ester derivative of 3,4-dichlorobenzoic acid, where the carboxylic acid group is substituted with a 3-methylphenyl moiety.
Properties
Molecular Formula |
C14H10Cl2O2 |
|---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
(3-methylphenyl) 3,4-dichlorobenzoate |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-3-2-4-11(7-9)18-14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 |
InChI Key |
PZWMKBKDPBJQQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural features of 3-methylphenyl 3,4-dichlorobenzoate and related compounds are summarized below:
Notes:
- The dichlorinated core enhances molecular weight and halogen bonding, increasing thermal stability compared to non-halogenated analogs.
- Bulky ester groups (e.g., piperidino propyl in Pipron) reduce solubility in polar solvents but may improve lipid membrane penetration in biological systems .
Oxidative Stability and Reactivity
Evidence from polymer oxidation studies highlights the impact of chlorine substitution on stability:
- Oxidation Susceptibility : Phenyl > p-chlorophenyl > 3,4-dichlorophenyl .
- The 3,4-dichloro configuration in methyl 3,4-dichlorobenzoate confers greater resistance to oxidative ring cleavage compared to mono-chlorinated or non-chlorinated analogs. This stability is critical in applications requiring prolonged environmental or thermal resistance, such as polymer additives or agrochemicals .
Physicochemical Properties
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